2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol Adenosine receptors are a family of G protein-coupled receptors that display distinct patterns of ligand binding and tissue distribution, regulating a variety of physiological functions. 2-chloro-3-Deazaadenosine is a stable analog of adenosine that acts as an agonist for adenosine receptors (Ki = 0.3, 0.08, 25.5, and 1.9 μM for A1, A2A, A2B, and A3 receptors, respectively). It can block neurotransmitter release by activating A1 receptors or inhibit neurotransmission by activating A2A receptors. 2-chloro-3-Deazaadenosine blocks seizures by stimulating A1 receptors.

Brand Name: Vulcanchem
CAS No.: 40656-71-1
VCID: VC20773913
InChI: InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)
SMILES: C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Molecular Formula: C11H13ClN4O4
Molecular Weight: 300.7 g/mol

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.: 40656-71-1

Cat. No.: VC20773913

Molecular Formula: C11H13ClN4O4

Molecular Weight: 300.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol - 40656-71-1

Specification

Description Adenosine receptors are a family of G protein-coupled receptors that display distinct patterns of ligand binding and tissue distribution, regulating a variety of physiological functions. 2-chloro-3-Deazaadenosine is a stable analog of adenosine that acts as an agonist for adenosine receptors (Ki = 0.3, 0.08, 25.5, and 1.9 μM for A1, A2A, A2B, and A3 receptors, respectively). It can block neurotransmitter release by activating A1 receptors or inhibit neurotransmission by activating A2A receptors. 2-chloro-3-Deazaadenosine blocks seizures by stimulating A1 receptors.

CAS No. 40656-71-1
Molecular Formula C11H13ClN4O4
Molecular Weight 300.7 g/mol
IUPAC Name 2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)
Standard InChI Key LIDWXUGNGGWNEU-MGUDNFKCSA-N
Isomeric SMILES C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Canonical SMILES C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Appearance Assay:≥98%A crystalline solid

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